2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Overview
Description
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, sulfonamide derivatives, which have a similar structure, are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Mode of Action
The compound could bind to its target, altering its function. This could lead to changes in cellular processes. For instance, inhibition of DHFR by sulfonamide derivatives prevents the formation of tetrahydrofolate, a necessary cofactor in the synthesis of nucleotides .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division .
Result of Action
The molecular and cellular effects would depend on the specific targets of the compound. Inhibition of an enzyme like DHFR could lead to decreased DNA synthesis and cell division, potentially leading to cell death .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXUELLJUNPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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